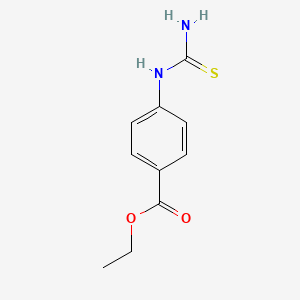

4-Tioureidobenzoato de etilo

Descripción general

Descripción

Synthesis Analysis

The synthesis of ETUB and similar compounds often involves a series of steps including alkylation, esterification, and further alkylation . The synthesis process is selected to have high total yields, mild conditions, and simple operation .Chemical Reactions Analysis

While specific chemical reactions involving ETUB were not found in the searched resources, thiourea derivatives like ETUB are known to participate in a variety of chemical reactions. For instance, they can undergo reactions with sodium hydrogensulfite in water at 80 - 90℃ .Aplicaciones Científicas De Investigación

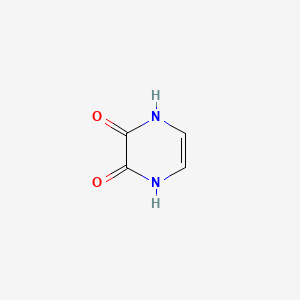

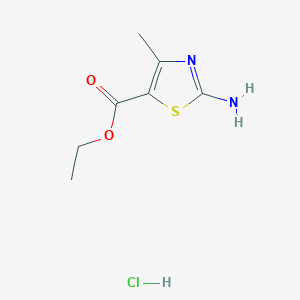

Síntesis de Compuestos Heterocíclicos

El 4-tioureidobenzoato de etilo se puede utilizar en la síntesis de diversos compuestos heterocíclicos, particularmente tiazoles, que son prominentes en la química medicinal. Los tiazoles son conocidos por su amplia gama de actividades biológicas, que incluyen propiedades antibacterianas, antifúngicas y antitumorales . El this compound sirve como precursor en la síntesis de estos compuestos, contribuyendo al desarrollo de nuevos productos farmacéuticos.

Diseño de Anestésicos Locales

La estructura del compuesto puede inspirar el diseño de anestésicos locales. Modificando la estructura del benzoato, los investigadores pueden sintetizar nuevos compuestos con potenciales efectos anestésicos para uso médico . Este proceso involucra la formación de bioisósteros y la alquilación, con el objetivo de producir anestésicos locales efectivos y de baja toxicidad.

Estudios de Interacción No Covalente

El this compound se puede utilizar para estudiar interacciones no covalentes en estructuras cristalinas. Estas interacciones son cruciales para comprender el ensamblaje y la estabilidad molecular, lo que tiene implicaciones en la ciencia de los materiales y el diseño de fármacos .

Evaluación de la Actividad Antioxidante

Este compuesto puede ser parte de la evaluación de actividades antioxidantes. Los derivados de tiazol, que se pueden sintetizar a partir de this compound, han mostrado una potente actividad de eliminación de radicales DPPH, que es una medida de la capacidad antioxidante .

Desarrollo de Filtros UV para Cosméticos

En la industria cosmética, los derivados del this compound se pueden evaluar como filtros UV. Estos compuestos pueden proporcionar protección contra la radiación UV dañina, lo que es una preocupación importante en los productos para el cuidado de la piel .

Análisis de Interacción Fármaco-Proteína

La estructura molecular de los compuestos relacionados con el this compound permite el análisis de las interacciones fármaco-proteína. Comprender estas interacciones es fundamental en el descubrimiento y desarrollo de fármacos, ya que ayuda a predecir la eficacia y seguridad de los nuevos fármacos .

Safety and Hazards

Direcciones Futuras

Thiourea derivatives like ETUB have been extensively studied due to their diversified biological properties. They are being considered for designing chemical compounds in the field of cancer treatment . Therefore, future research could focus on exploring the potential therapeutic applications of ETUB and similar compounds.

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as local anesthetics, act on nerve endings and nerve trunks .

Mode of Action

Ethyl 4-thioureidobenzoate, like other local anesthetics, may interact with its targets by reversibly blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .

Biochemical Pathways

Similar compounds are known to affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Result of Action

Similar compounds are known to reduce the excitability of the membrane and have no effect on the resting potential .

Action Environment

It is generally recommended to store such compounds in a dark place, sealed in dry, room temperature conditions .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Ethyl 4-thioureidobenzoate are not well-documented. It is known that the compound interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles, potentially through targeting signals or post-translational modifications .

Propiedades

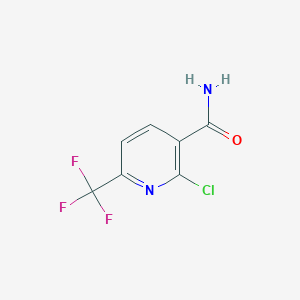

IUPAC Name |

ethyl 4-(carbamothioylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-2-14-9(13)7-3-5-8(6-4-7)12-10(11)15/h3-6H,2H2,1H3,(H3,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGHEUYKWKTKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384589 | |

| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23051-16-3 | |

| Record name | 23051-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Ethoxycarbonylphenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

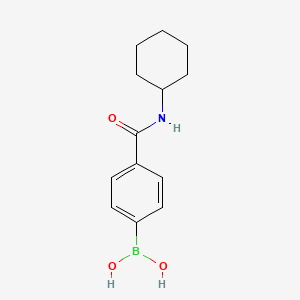

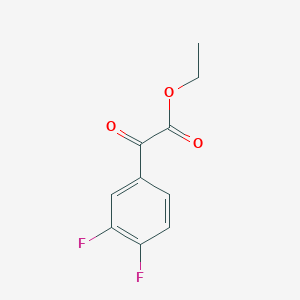

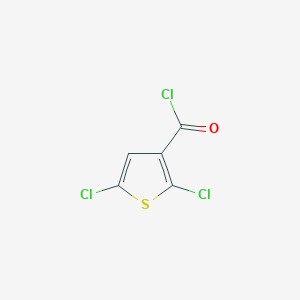

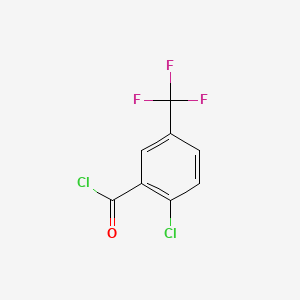

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2-Chloro-6-fluorobenzyl)piperazino]propylamine](/img/structure/B1585946.png)